3,5-bis(4-methoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-methoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-methoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-methoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or other substituted aromatic derivatives.
Scientific Research Applications
3,5-bis(4-methoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-methoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups on the aromatic rings can influence its binding affinity and specificity, affecting the overall biological response.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-methoxyphenyl)-4-methyl-1-phenyl-1H-pyrazole: Similar structure but lacks the methyl group on the phenyl ring.
3,5-bis(4-methoxyphenyl)-4-methyl-1-(4-methylphenyl)-1H-pyrazole: Similar structure but with a different position of the methyl group on the phenyl ring.
Uniqueness
3,5-bis(4-methoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole is unique due to the specific arrangement of methoxy and methyl groups on its aromatic rings
Properties
Molecular Formula |
C25H24N2O2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-4-methyl-1-(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C25H24N2O2/c1-17-6-5-7-21(16-17)27-25(20-10-14-23(29-4)15-11-20)18(2)24(26-27)19-8-12-22(28-3)13-9-19/h5-16H,1-4H3 |
InChI Key |
XQDPSUXQYGLZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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